molecular formula C8H7N3O B13943441 4-Amino-N-cyanobenzamide CAS No. 77834-48-1

4-Amino-N-cyanobenzamide

Cat. No.: B13943441
CAS No.: 77834-48-1
M. Wt: 161.16 g/mol
InChI Key: TTXMBQPCLWNGDO-UHFFFAOYSA-N
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Description

4-Amino-N-cyanobenzamide is an organic compound with the molecular formula C8H7N3O It is a derivative of benzamide, characterized by the presence of an amino group and a cyano group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-cyanobenzamide typically involves the cyanoacetylation of amines. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions. For instance, the direct treatment of different amines with methyl cyanoacetate at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, yield, and purity requirements. Solvent-free reactions and the use of catalysts can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N-cyanobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino and cyano groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines.

Mechanism of Action

The mechanism of action of 4-Amino-N-cyanobenzamide involves its interaction with molecular targets through hydrogen bonding and π-π interactions. These interactions can influence the compound’s reactivity and stability. For instance, the polymorphic forms of 4-cyanobenzamide exhibit different mechanical responses and room-temperature phosphorescence due to variations in molecular stacking and hydrogen-bonding interactions .

Comparison with Similar Compounds

    4-Cyanobenzamide: Similar in structure but lacks the amino group.

    4-Aminobenzamide: Similar but lacks the cyano group.

    N-Cyanobenzamide: A related compound with different substituents.

Uniqueness: 4-Amino-N-cyanobenzamide is unique due to the presence of both amino and cyano groups, which confer distinct chemical and physical properties

Properties

CAS No.

77834-48-1

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

4-amino-N-cyanobenzamide

InChI

InChI=1S/C8H7N3O/c9-5-11-8(12)6-1-3-7(10)4-2-6/h1-4H,10H2,(H,11,12)

InChI Key

TTXMBQPCLWNGDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC#N)N

Origin of Product

United States

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